![molecular formula C15H30N2O3 B13938961 Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13938961.png)
Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring substituted with tert-butyl groups and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of piperidine with tert-butyl chloroformate to form the tert-butyl ester. This intermediate is then reacted with tert-butylamine and formaldehyde under basic conditions to introduce the tert-butylamino group and form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester may produce an alcohol.
Scientific Research Applications
Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Butylated hydroxytoluene (BHT): A similar compound with antioxidant properties.
Methyl tert-butyl ether (MTBE): Another tert-butyl-containing compound used as a solvent and fuel additive.
Uniqueness
Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C14H24N2O3
- Molecular Weight : 256.36 g/mol
- CAS Number : Not readily available in the searched data.
This compound exhibits biological activity through multiple mechanisms, primarily involving modulation of neurotransmitter systems and potential anti-inflammatory effects. The presence of the piperidine ring suggests interactions with various receptors, particularly in the central nervous system (CNS).
1. Neuropharmacological Effects
Research indicates that derivatives of piperidine compounds often exhibit neuropharmacological properties. For instance, compounds similar in structure to this compound have shown:
- Dopaminergic Activity : Some studies suggest that piperidine derivatives can enhance dopaminergic transmission, which may have implications for treating disorders like Parkinson's disease .
- Anxiolytic Effects : Other derivatives have been tested for their ability to reduce anxiety in animal models, indicating a potential role in anxiety disorders .
2. Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects, as suggested by studies on related piperidine compounds. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of similar piperidine compounds in models of neurodegeneration. The results indicated that these compounds could reduce neuronal cell death through antioxidant mechanisms and modulation of apoptotic pathways.
Case Study 2: Anti-inflammatory Activity
In an experimental model of inflammation, this compound was tested for its ability to inhibit the production of inflammatory markers such as TNF-alpha and IL-6. The findings showed a significant reduction in these markers, supporting its potential use as an anti-inflammatory agent.
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C15H30N2O3 |
---|---|
Molecular Weight |
286.41 g/mol |
IUPAC Name |
tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C15H30N2O3/c1-13(2,3)16-11-15(19)7-9-17(10-8-15)12(18)20-14(4,5)6/h16,19H,7-11H2,1-6H3 |
InChI Key |
OVCUOXONNCBKKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1(CCN(CC1)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.